Naloxone

Overview

Description

Naloxone is a competitive opioid receptor antagonist widely used to reverse opioid-induced respiratory depression in overdose cases. It preferentially binds to μ-opioid receptors, displacing agonists like morphine, fentanyl, or heroin, thereby restoring normal respiratory function . Its rapid onset of action (2–5 minutes intravenously) and short half-life (30–90 minutes) make it critical in emergency settings. This compound is approved in multiple formulations, including intramuscular, intravenous, and intranasal devices, with pharmacokinetic properties tailored to balance efficacy and accessibility . Recent evidence underscores the need for higher doses or repeated administration due to the rising prevalence of potent synthetic opioids like fentanyl and carfentanil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naloxone typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction reactions to form intermediate compounds. One of the key steps involves the allylation of the N position of the mother nucleus structure using alkanisation reagents such as chloropropene, bromopropene, or iodopropylene . The final product, this compound, is obtained after demethylation and the formation of acid-addition salts with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Naloxone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Substitution: Alkanisation reagents like chloropropene, bromopropene, and iodopropylene are used for allylation.

Major Products Formed

The major product formed from these reactions is this compound itself, along with various intermediates that are crucial for its synthesis .

Scientific Research Applications

Opioid Overdose Reversal

Naloxone is primarily indicated for the reversal of opioid overdose. It is effective in counteracting the life-threatening respiratory depression caused by opioids such as heroin, fentanyl, and oxycodone. This compound can be administered via several routes: intranasal, intramuscular, intravenous, and subcutaneous. The onset of action varies by route but generally occurs within minutes .

Treatment of Opioid Use Disorder

This compound is also used in conjunction with buprenorphine to treat opioid dependence. This combination helps mitigate withdrawal symptoms while preventing misuse of buprenorphine . Additionally, this compound has been formulated with pentazocine for pain management in specific cases .

Off-Label Uses

Research indicates that this compound may have off-label applications such as treating neuraxial opioid-induced pruritus and as an adjunct therapy in septic shock . Its potential to enhance safety in patients receiving high-dose opioids makes it a valuable asset in pain management protocols.

Novel Compounds Enhancing this compound Efficacy

Recent studies have identified compounds that can enhance this compound's effectiveness. For instance, compound 368 has shown promise in preliminary research by increasing this compound's binding affinity to opioid receptors, thereby prolonging its action and reducing withdrawal symptoms associated with overdose reversal . This novel approach could lead to more effective treatments against potent opioids like fentanyl.

Community-Based Initiatives

Community programs have successfully implemented this compound distribution initiatives, training laypersons to administer this compound during emergencies. Studies indicate that these programs significantly increase the likelihood of timely intervention during opioid overdoses .

Case Studies and Data Analysis

Market Accessibility and Regulatory Framework

This compound's availability has increased significantly due to federal recommendations for over-the-counter sales without prescriptions in many states. This accessibility is crucial for families and caregivers of individuals at risk for opioid overdose . The Centers for Disease Control and Prevention (CDC) supports this initiative by highlighting the importance of widespread this compound access as a public health strategy against the opioid crisis.

Mechanism of Action

Naloxone works by competitively displacing opioid agonists at the μ-opioid receptor (MOR). Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor . This compound rapidly reverses the depression of the central nervous system and respiratory system caused by opioids, restoring normal breathing in cases of overdose .

Comparison with Similar Compounds

Comparative Pharmacological Profiles of Naloxone and Analogous Compounds

This compound vs. Levallorphan

Levallorphan, a mixed agonist-antagonist, shares structural similarities with this compound but exhibits partial agonist activity at κ-opioid receptors. In contrast, this compound is a pure antagonist at μ, δ, and κ receptors. A comparative study demonstrated that this compound has superior antagonistic potency against morphine-induced respiratory depression in animal models, whereas levallorphan’s agonist activity may precipitate withdrawal in opioid-dependent individuals .

This compound vs. Nalmefene

Nalmefene, a naltrexone derivative, has a longer duration of action than this compound. In dogs, nalmefene (12 µg/kg/hr) reversed fentanyl-induced respiratory depression for 112 minutes (50% effect regain time) compared to 55 minutes for this compound (48 µg/kg/hr).

This compound vs. 14-Ethoxymetopon

14-Ethoxymetopon, a highly potent μ-opioid agonist (130–300× morphine), induces analgesia reversible by this compound. In vivo pA₂ values for this compound against 14-ethoxymetopon and morphine were similar, confirming shared μ-receptor interactions. However, 14-ethoxymetopon’s strong receptor binding necessitates higher this compound doses for reversal, mirroring challenges seen with synthetic opioids .

Receptor Binding and Molecular Interactions

Computational studies reveal this compound’s distinct binding conformation compared to partial agonists like nalorphine. This compound’s N17-allyl group interacts variably with residues (e.g., N131³³⁵, F270⁶⁴⁴) in μ-receptor simulations, while nalorphine’s O6 atom forms hydrogen bonds with Y129³³³. These differences explain this compound’s pure antagonism versus nalorphine’s partial agonist effects . This compound also shows preferential binding to μ-μ receptor dimers, unlike the δ-opioid-selective antagonist naltrindole .

Clinical and Preclinical Comparisons with Non-Opioid Compounds

Tramadol and PCP

In mice, 1-cyclohexyl-x-methoxybenzene stereoisomers (structurally related to tramadol and PCP) induced sensorimotor deficits and analgesia partially reversed by this compound. This suggests tramadol’s opioid-like effects (via μ-receptor inhibition) but highlights PCP’s primary NMDA receptor mechanism, which is less responsive to this compound .

Racecadotril Derivatives

Novel racecadotril-tetrazole-amino acid derivatives (e.g., 15l, 15j) showed analgesic effects in the tail-flick test, fully antagonized by this compound. This confirms their opioid-mediated activity, unlike racecadotril’s primary enkephalinase inhibition .

Pharmacokinetic and Formulation Comparisons

| Parameter | This compound (IM) | This compound (Intranasal) | Nalmefene (IV) |

|---|---|---|---|

| Tₘₐₓ (min) | 10–15 | 20–30 | 15–20 |

| Cₘₐₓ (ng/mL) | 4–6 | 2–3 | 8–10 |

| Half-life (min) | 30–90 | 60–120 | 240–360 |

| Dose for Fentanyl Reversal | 4–10 mg | 8 mg (IN) | 1–2 mg |

Intranasal this compound devices (e.g., FDA-approved 4-mg spray) achieve lower plasma concentrations than intramuscular injections but offer usability advantages. However, synthetic opioids may require multiple doses or higher-concentration formulations .

Public Health Implications and Dosing Challenges

This compound’s efficacy is challenged by ultra-potent synthetics (e.g., carfentanil), necessitating dose escalation. For example, fentanyl analogs like acrylfentanyl induce hyperlocomotion in mice at doses 100× lower than morphine, requiring proportional this compound increases .

Biological Activity

Naloxone is a potent opioid antagonist primarily used for the reversal of opioid overdose. Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and clinical efficacy, particularly in emergency settings. This article explores the mechanisms of action, pharmacokinetics, and recent research findings related to this compound.

This compound functions primarily as a competitive antagonist at the mu-opioid receptor (MOR), with a binding affinity of approximately 1 nM . It reverses the effects of opioids by displacing them from the receptor sites. Notably, this compound does not possess intrinsic agonist activity, which means it does not activate the receptor but rather blocks it. This mechanism is critical in emergency situations where rapid reversal of opioid-induced respiratory depression is necessary.

Key Points:

- Receptor Target : Mu-opioid receptor (MOR)

- Binding Affinity : ~1 nM

- Intrinsic Activity : None (pure antagonist)

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy in clinical applications. The following table summarizes key pharmacokinetic parameters:

| Parameter | Intranasal | Intramuscular | Intravenous |

|---|---|---|---|

| Bioavailability | 42-47% | - | - |

| C_max (ng/mL) | 12.3-12.8 | 0.876-0.910 | 26.2 |

| T_max (hours) | 0.25 | 0.25 | - |

| AUC (h*ng/mL) | 16.7-19.0 | 1.94-1.95 | 12.8 |

| Volume of Distribution (L) | 200 | - | - |

| Protein Binding | ~45% | - | - |

This compound exhibits rapid absorption and distribution, crossing both the blood-brain barrier and the placenta . It undergoes extensive metabolism primarily through glucuronidation to form this compound-3-glucuronide, which is pharmacologically inactive .

Clinical Efficacy and Case Studies

Recent studies have demonstrated the effectiveness of this compound in various clinical settings:

- Out-of-Hospital Cardiac Arrests : A study found that this compound administration was associated with increased survival rates to hospital discharge in drug-related out-of-hospital cardiac arrests (OHCA). The odds ratio for survival was reported as 2.48, indicating a significant benefit when this compound was administered .

- Take-Home this compound Programs : An observational cohort study evaluated take-home this compound programs across several countries, reporting that participants who witnessed an overdose had a high rate of this compound use (up to 100% in some areas). The study highlighted that nearly all overdose victims survived when this compound was administered promptly .

- Mortality Reduction : A comprehensive study over three years showed that distribution of take-home this compound significantly reduced overdose mortality rates, particularly among men .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Q & A

Basic Research Questions

Q. How can researchers design studies to assess the effectiveness of naloxone distribution programs in reducing opioid overdose fatalities?

- Methodology : Use randomized controlled trials (RCTs) comparing communities with and without this compound access, or employ pre-post intervention surveys to track overdose reversal rates . Include variables such as this compound availability, training adherence, and overdose mortality rates. Leverage electronic medical records (EMRs) and overdose reversal reports for data triangulation . Ensure ethical considerations, such as informed consent for high-risk populations, are addressed .

Q. What methodologies are appropriate for evaluating this compound training programs for frontline healthcare workers?

- Methodology : Conduct mixed-methods studies combining quantitative metrics (e.g., post-training knowledge assessments) and qualitative interviews to explore barriers to implementation . Use pre-post surveys with Likert scales to measure confidence in administering this compound . Validate findings through observational studies of real-world overdose responses .

Q. How can researchers address contradictions in data on this compound’s impact on opioid use behaviors (e.g., "moral hazard" claims)?

- Methodology : Perform meta-analyses of longitudinal studies to identify trends in opioid use pre/post-naloxone access. Control for confounding variables (e.g., concurrent harm reduction policies) using multivariate regression . Apply thematic analysis to qualitative data from patient interviews to contextualize behavioral motivations .

Advanced Research Questions

Q. What experimental designs are optimal for studying the relationship between this compound access laws and demographic disparities in overdose outcomes?

- Methodology : Use quasi-experimental designs, such as interrupted time series analysis (ITSA), to compare overdose rates before and after policy implementation . Stratify data by race, socioeconomic status, and rural/urban residency to identify inequities. Partner with tribal nations to ensure culturally sensitive data collection .

Q. How can researchers analyze the pharmacokinetic variability of this compound formulations (e.g., intramuscular vs. intranasal) in real-world overdose scenarios?

- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling using data from emergency department (ED) cases. Compare time-to-reversal and dose efficacy across formulations. Adjust for variables like concurrent drug use (e.g., fentanyl) and body mass index . Validate models with in vitro assays simulating overdose conditions .

Q. What strategies mitigate bias in self-reported this compound carriage and administration data among high-risk populations?

- Methodology : Deploy automated text-messaging systems with time-stamped, anonymized responses to reduce recall bias . Cross-validate self-reports with pharmacy dispensing records and EMS reports. Apply Bayesian statistics to account for missing data .

Q. Methodological Frameworks for Contradictory Findings

Q. How should researchers reconcile discrepancies between this compound distribution data and overdose mortality rates?

- Approach : Use geospatial mapping to identify "hotspots" where distribution efforts are misaligned with overdose prevalence. Apply machine learning (e.g., random forest models) to predict gaps in access . Integrate qualitative stakeholder feedback (e.g., community health workers) to contextualize quantitative outliers .

Q. What statistical techniques are effective for analyzing the long-term impact of this compound on opioid use disorder (OUD) treatment engagement?

- Approach : Implement survival analysis to track treatment initiation post-overdose reversal. Control for confounders like access to medication-assisted treatment (MAT) using Cox proportional hazards models . Pair with grounded theory approaches to explore patient narratives on recovery barriers .

Q. Data Collection and Validation Tools

Q. What instruments are validated for collecting this compound administration data in community settings?

- Tools : Adapt peer-administered this compound reporting templates (e.g., Form 4 from frontline manuals) to standardize overdose reversal documentation . Validate tools through inter-rater reliability testing and pilot studies with harm reduction organizations .

Q. How can researchers ensure rigor in ethnographic studies of this compound use among marginalized populations?

- Framework : Apply hybrid inductive-deductive coding for thematic analysis of interview transcripts . Use member-checking with participants to verify interpretations. Maintain audit trails to document decision-making processes .

Q. Tables for Key Methodological Considerations

| Research Focus | Design | Data Sources | Analysis |

|---|---|---|---|

| This compound efficacy | RCTs, pre-post surveys | EMRs, overdose reports, training records | Multivariate regression, ITSA |

| Training program evaluation | Mixed-methods | Knowledge assessments, interviews | Thematic analysis, McNemar’s test |

| Policy impact analysis | Quasi-experimental designs | Legislative databases, mortality data | Geospatial mapping, meta-analysis |

Properties

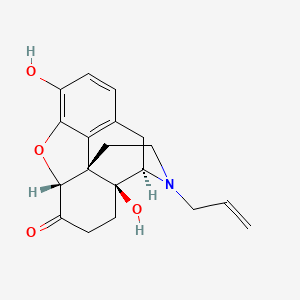

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSEJADLWPNLE-GRGSLBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

357-08-4 (hydrochloride) | |

| Record name | Naloxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023349 | |

| Record name | Naloxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

465-65-6 | |

| Record name | Naloxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | naloxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naloxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naloxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.